N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide
Overview
Description
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide is a chemical compound with the molecular formula C9H6BrF3N2O3. It is known for its unique structural features, including a bromine atom, a nitro group, and a trifluoromethyl group attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-bromo-2-nitro-5-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-bromo-2-nitro-5-(trifluoromethyl)aniline+acetic anhydride→this compound+acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base like sodium hydroxide.
Major Products
Reduction: The major product of the reduction reaction is N-[4-amino-2-nitro-5-(trifluoromethyl)phenyl]acetamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[4-bromo-2-nitrophenyl]acetamide
- N-[4-chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide
- N-[4-bromo-2-amino-5-(trifluoromethyl)phenyl]acetamide
Uniqueness
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring. This combination imparts distinctive chemical and biological properties, making it valuable for various research applications.
Biological Activity
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the molecular formula C₉H₆BrF₃N₂O₃ and a molecular weight of approximately 327.057 g/mol. It features a bromo group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, which contribute to its unique chemical properties. The compound typically appears as a powder with notable density and melting points ranging from 116 to 119 °C.
The biological activity of this compound is believed to be influenced by its functional groups:
- Bromo Group : Participates in nucleophilic substitution reactions.
- Nitro Group : Can undergo reduction reactions, forming reactive intermediates that interact with cellular components.
- Trifluoromethyl Group : Enhances lipophilicity, facilitating interaction with lipid membranes and proteins.
These interactions may lead to various biological effects, especially in cancer and microbial pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Compound | Target Organism | MIC (µg/mL) | Comparison |
---|---|---|---|
Compound 1 | S. aureus | 2 | Norfloxacin (2) |
Compound 2 | E. coli | 4 | Ciprofloxacin (2) |
This compound | Various bacteria | TBD | TBD |
Anticancer Properties
This compound has been investigated for its potential anticancer effects. Similar compounds have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the nitro group is particularly relevant as it enhances the compound's reactivity towards biological targets involved in cancer progression.
Structure-Activity Relationship (SAR)
Studies focusing on SAR have revealed that electron-withdrawing groups like the trifluoromethyl and nitro groups significantly enhance the biological activity of aryl acetamides. Compounds with these substitutions have shown improved potency against various pathogens and cancer cell lines compared to their electron-donating counterparts .
Case Studies
- Antimicrobial Activity : A study evaluated a series of benzimidazole derivatives, where compounds with similar structural motifs to this compound exhibited MIC values ranging from 12.5 to 250 µg/mL against C. albicans and S. typhi. The study highlighted the importance of functional group positioning in enhancing bioactivity .
- Anticancer Activity : Research on related compounds indicated significant cytotoxicity against various cancer cell lines, with some derivatives achieving IC50 values below 10 µM. These findings suggest that modifications around the phenyl ring can lead to substantial increases in anticancer potency.
Properties
IUPAC Name |
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2O3/c1-4(16)14-7-2-5(9(11,12)13)6(10)3-8(7)15(17)18/h2-3H,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLYLAWSMVHCEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470979 | |
Record name | N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157554-76-2 | |
Record name | N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157554-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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